2-Diphenylphosphino-6-methylpyridine
Overview
Description
2-Diphenylphosphino-6-methylpyridine is an organophosphorus compound with the molecular formula C18H16NP. It is a white to off-white crystalline solid that is used primarily as a ligand in coordination chemistry and catalysis . The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .
Scientific Research Applications
2-Diphenylphosphino-6-methylpyridine has a wide range of applications in scientific research:
Safety and Hazards
2-Diphenylphosphino-6-methylpyridine may be harmful if swallowed . It can cause moderate irritation of the eyes and mild to moderate irritation of the skin . Inhalation can cause irritation to the nose, mucous membranes, and respiratory tract . It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diphenylphosphino-6-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 6-chloro-2-picoline in the presence of a base such as sodium or n-butyllithium . The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran or 1,4-dioxane . The reaction conditions often include heating and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphino-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Mechanism of Action
The mechanism by which 2-Diphenylphosphino-6-methylpyridine exerts its effects involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes . The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphino-2-pyridyl: Similar in structure but lacks the methyl group at the 6-position.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the pyridine ring.
2-Diphenylphosphino-4-methylpyridine: Similar structure with the methyl group at the 4-position instead of the 6-position.
Uniqueness
2-Diphenylphosphino-6-methylpyridine is unique due to the presence of the methyl group at the 6-position, which influences its steric and electronic properties. This unique positioning enhances its ability to form stable metal complexes and makes it particularly effective in certain catalytic applications .
Properties
IUPAC Name |
(6-methylpyridin-2-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412669 | |
Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132682-77-0 | |
Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Diphenylphosphino-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-diphenylphosphino-6-methylpyridine interacts with Copper(I) tetrafluoroborate?
A1: When this compound (dpPyMe) reacts with Copper(I) tetrafluoroborate (Cu(CH3CN)4BF4), a stable dinuclear Cu(I) complex is formed. This complex, Cu2(μ-dpPyMe)3(CH3CN)2, is noteworthy for its luminescent properties. []
Q2: How does the luminescence of the Cu(I) complex differ between solution and rigid matrix environments?
A2: While the dinuclear Cu(I) complex formed with this compound exhibits weak luminescence in solution, it demonstrates remarkably strong luminescence when embedded within a rigid matrix at room temperature. In fact, the quantum yield of emission increases significantly, reaching 46% in the rigid matrix. [] This suggests that the rigidity of the environment plays a crucial role in enhancing the luminescent properties of the complex.
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